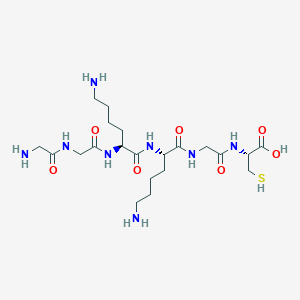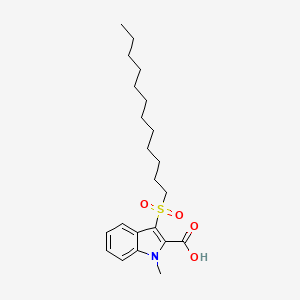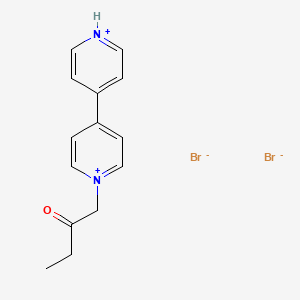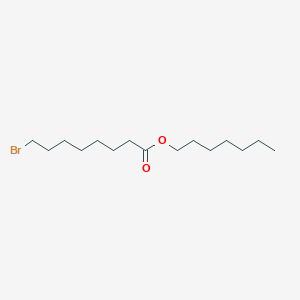
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine is a peptide compound composed of glycine, lysine, and cysteine residues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS esters or carbodiimides are used for amine substitution.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to lysine residues.
科学的研究の応用
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The lysine residues can participate in electrostatic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar structural features but different biological activities.
Glycyl-L-lysyl-L-lysine: Lacks the cysteine residue, affecting its chemical reactivity and applications.
Uniqueness
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine is unique due to the presence of both lysine and cysteine residues, allowing it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
583819-50-5 |
|---|---|
分子式 |
C21H40N8O7S |
分子量 |
548.7 g/mol |
IUPAC名 |
(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H40N8O7S/c22-7-3-1-5-13(19(33)26-11-18(32)28-15(12-37)21(35)36)29-20(34)14(6-2-4-8-23)27-17(31)10-25-16(30)9-24/h13-15,37H,1-12,22-24H2,(H,25,30)(H,26,33)(H,27,31)(H,28,32)(H,29,34)(H,35,36)/t13-,14-,15-/m0/s1 |
InChIキー |
LLNRHPWCVNQRKG-KKUMJFAQSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CN |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)

![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)



![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)

![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
